molecular formula C14H8ClF3N2O2 B1680083 1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one CAS No. 141797-92-4

1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

Cat. No. B1680083
M. Wt: 328.67 g/mol
InChI Key: WYLYBVMNGZOYOH-UHFFFAOYSA-N
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Description

“1-(5-Chloro-2-hydroxyphenyl)ethanone” is a chemical compound with the formula C8H7ClO2 and a molecular weight of 170.593 . It is also known by other names such as “2-Acetyl-4-chlorophenol”, “5’-Chloro-2’-hydroxyacetophenone”, and "5-Chloro-2-hydroxyacetophenone" .


Synthesis Analysis

A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at the benzene ring were synthesized . The synthesis involved a reaction mixture of thiophene-2-carbohydrazide and 1-(5-chloro-2-hydroxyphenyl)ethanone dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-2-hydroxyphenyl)ethanone” has been analyzed and is available as a 2D Mol file or as a computed 3D SD file . The structure of a related compound, “1-(5-chloro-2-hydroxyphenyl)- N - (1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide”, was unambiguously assigned by means of X-ray diffraction analysis data .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one” are not available, related compounds have been synthesized and their antioxidant activity has been tested .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Chloro-2-hydroxyphenyl)ethanone” include a molecular weight of 170.593 and a chemical structure that can be viewed using Java or Javascript .

Safety And Hazards

The safety data sheet for “1-(5-Chloro-2-hydroxyphenyl)ethanone” indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to use proper personal protective equipment, including protective gloves and eye protection, when handling this compound .

Future Directions

While specific future directions for “1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one” are not available, related compounds have shown promise as potent antioxidants, suggesting potential applications in areas where antioxidant activity is beneficial .

properties

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLYBVMNGZOYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxyphenyl)-5-trifluoromethyl-1,3-dihydrobenzoimidazol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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